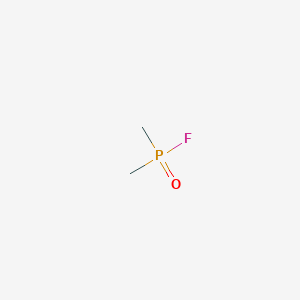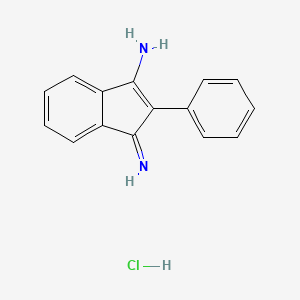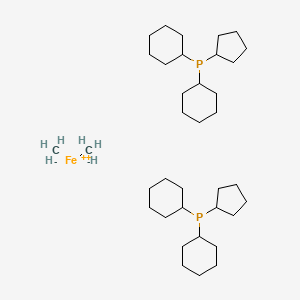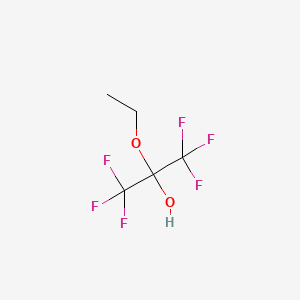
Dimethylphosphinic fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylphosphinic fluoride is an organophosphorus compound with the molecular formula C₂H₆FOP. It is a colorless liquid known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of a phosphorus atom bonded to two methyl groups and a fluorine atom, making it a unique member of the organophosphorus family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethylphosphinic fluoride can be synthesized through several methods. One common approach involves the reaction of dimethylphosphinic acid with a fluorinating agent such as hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where dimethylphosphinic acid is treated with a fluorinating agent. The process is optimized to maximize yield and purity, with careful control of temperature and pressure to prevent side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethylphosphinic fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylphosphinic oxide.
Reduction: It can be reduced to form dimethylphosphine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form dimethylphosphinic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) are employed under basic conditions.
Major Products Formed:
Oxidation: Dimethylphosphinic oxide.
Reduction: Dimethylphosphine.
Substitution: Dimethylphosphinic acid.
Applications De Recherche Scientifique
Dimethylphosphinic fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers
Mécanisme D'action
The mechanism by which dimethylphosphinic fluoride exerts its effects involves the interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Methylphosphonyl difluoride: Another organophosphorus compound with similar reactivity but different applications, primarily in chemical warfare.
Dimethylphosphinic acid: A related compound where the fluorine atom is replaced by a hydroxyl group.
Uniqueness: Dimethylphosphinic fluoride is unique due to its specific reactivity profile, particularly its ability to undergo substitution reactions with nucleophiles. This makes it a valuable reagent in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
753-70-8 |
|---|---|
Formule moléculaire |
C2H6FOP |
Poids moléculaire |
96.04 g/mol |
Nom IUPAC |
[fluoro(methyl)phosphoryl]methane |
InChI |
InChI=1S/C2H6FOP/c1-5(2,3)4/h1-2H3 |
Clé InChI |
NHKHGBLJJQYXAQ-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)






![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)



